![molecular formula C6H6N2O2 B12401573 Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
Cis-Urocanic Acid-[13C3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Urocanic Acid-[13C3]: is a labeled isotopic compound of cis-urocanic acid, where three carbon atoms are replaced with the carbon-13 isotope. Cis-urocanic acid is a naturally occurring compound produced by the ultraviolet irradiation of trans-urocanic acid, a metabolite formed from histidine in the body . This compound is known for its role in immunosuppression and potential involvement in skin cancer development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Urocanic Acid-[13C3] involves the incorporation of carbon-13 isotopes into the urocanic acid structure. This can be achieved through the use of labeled precursors in the synthetic pathway. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Cis-Urocanic Acid-[13C3] typically involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to ensure high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 isotopes .
Analyse Chemischer Reaktionen
Types of Reactions: Cis-Urocanic Acid-[13C3] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Cis-Urocanic Acid-[13C3] is used as a tracer in chemical studies to investigate reaction mechanisms and pathways. The incorporation of carbon-13 isotopes allows for detailed analysis using NMR spectroscopy .
Biology: In biological research, Cis-Urocanic Acid-[13C3] is used to study metabolic pathways and the role of urocanic acid in cellular processes. It helps in understanding the effects of ultraviolet radiation on skin cells .
Medicine: Cis-Urocanic Acid-[13C3] is used in medical research to investigate its potential role in immunosuppression and skin cancer development. It is also studied for its effects on the immune system and its potential therapeutic applications .
Industry: In the industrial sector, Cis-Urocanic Acid-[13C3] is used in the development of sunscreens and other skincare products. Its ability to absorb UV radiation makes it a valuable component in formulations designed to protect the skin from UV damage .
Wirkmechanismus
Cis-Urocanic Acid-[13C3] exerts its effects through several molecular mechanisms:
Immunosuppression: It acts as an agonist of the 5-HT2A receptor, leading to the suppression of immune responses.
Intracellular Acidification: It transports protons from the mildly acidic extracellular medium into the cell cytosol, resulting in intracellular acidification and suppression of cellular activities.
Gene Transcription: It initiates gene transcription in primary human keratinocytes, leading to the production of cytokines and other immunomodulatory mediators.
Vergleich Mit ähnlichen Verbindungen
Trans-Urocanic Acid: The trans isomer of urocanic acid, which is converted to the cis form upon exposure to UV radiation.
Histidine: The amino acid precursor of urocanic acid, involved in various metabolic pathways.
Uniqueness: Cis-Urocanic Acid-[13C3] is unique due to the incorporation of carbon-13 isotopes, which allows for detailed analytical studies using NMR spectroscopy. Its role in immunosuppression and potential involvement in skin cancer development also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
141.10 g/mol |
IUPAC-Name |
(E)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+/i1+1,2+1,6+1 |
InChI-Schlüssel |
LOIYMIARKYCTBW-QMIQAWNJSA-N |
Isomerische SMILES |
C1=C(NC=N1)/[13CH]=[13CH]/[13C](=O)O |
Kanonische SMILES |
C1=C(NC=N1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


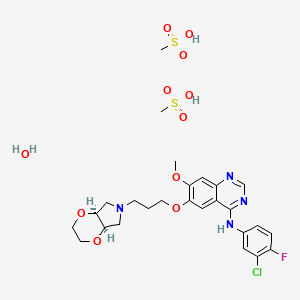
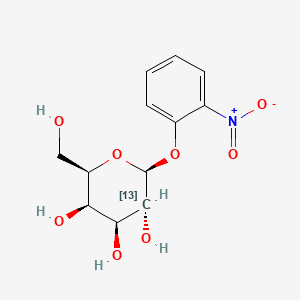

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
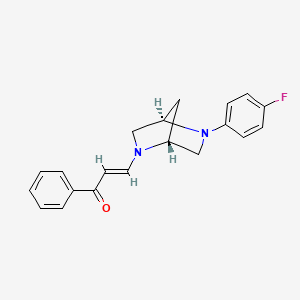
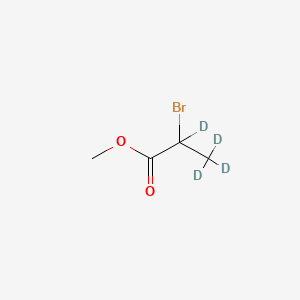
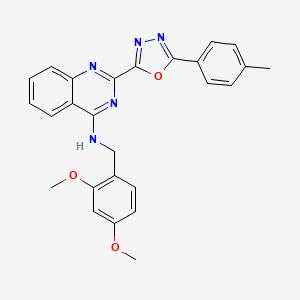



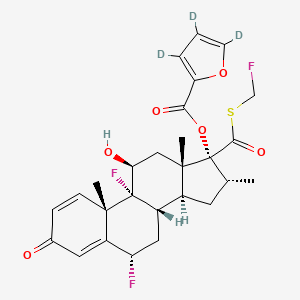
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
